molecular formula C16H14N4O4 B12204392 N,N'-Bis(salicylideneamino)oxamide

N,N'-Bis(salicylideneamino)oxamide

Cat. No.: B12204392
M. Wt: 326.31 g/mol
InChI Key: PUMOTLVCXKMSQH-BEQMOXJMSA-N
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Description

N,N'-Bis(salicylideneamino)oxamide is a Schiff base ligand synthesized via the condensation of oxamide with salicylaldehyde derivatives. Structurally, it features two salicylidene groups attached to an oxamide backbone (C₂O₂N₂), forming a tetradentate ligand capable of coordinating transition metals. This compound is notable for applications in corrosion inhibition, catalysis, and biomedicine due to its electron-rich aromatic systems and chelating properties .

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H14N4O4/c21-13-7-3-1-5-11(13)9-17-19-15(23)16(24)20-18-10-12-6-2-4-8-14(12)22/h1-10,21-22H,(H,19,23)(H,20,24)/b17-9+,18-10+

InChI Key

PUMOTLVCXKMSQH-BEQMOXJMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(salicylideneamino)oxamide can be synthesized through a condensation reaction between salicylaldehyde and oxamide. The reaction typically involves mixing salicylaldehyde with oxamide in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid. The mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(salicylideneamino)oxamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(salicylideneamino)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized oxamides, reduced amine derivatives, and substituted salicylideneamino compounds .

Mechanism of Action

The mechanism of action of N,N’-Bis(salicylideneamino)oxamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, in anticancer research, the compound induces apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell death .

Comparison with Similar Compounds

Structural Analogues: Backbone and Substituent Variations

a. Oxamide vs. Ethylenediamine Backbones

  • N,N'-Bis(salicylidene)ethylenediamine (Salen) : Replaces the oxamide core with ethylenediamine (C₂H₄N₂), forming a similar tetradentate ligand. Salen derivatives exhibit stronger coordination to metals (e.g., Mn, Fe) but lower thermal stability compared to oxamide-based ligands due to reduced rigidity .
  • N,N'-Bis(3-methoxysalicylidene)-1,2-cyclohexanediamine : Incorporates a cyclohexanediamine backbone and methoxy substituents, enhancing solubility in organic solvents but reducing corrosion inhibition efficiency in aqueous media .

b. Substituent Variations

  • N,N′-Bis(2-hydroxynaphthylideneamino)oxamide (HAO): Substitutes salicylidene with naphthylidene groups, improving π-π interactions and corrosion inhibition efficiency (up to 92% in 3.5% NaCl) but increasing steric hindrance, which limits metal-chelation versatility .
  • N,N′-Bis(2-methoxybenzylideneamino)oxamide (BMO): Methoxy groups enhance electron-donating capacity, leading to higher antimicrobial activity (e.g., 85% growth inhibition against S. aureus) compared to salicylidene derivatives (70–75%) .

Corrosion Inhibition Performance

Compound Metal Substrate Medium Inhibition Efficiency (%) Mechanism Reference
N,N'-Bis(salicylideneamino)oxamide Iron 3.5% NaCl 78–85 Adsorption via N/O donor sites
HAO Iron 3.5% NaCl 88–92 Enhanced π-orbital interaction
Imidazole derivatives Iron 3.5% NaCl 65–75 Weak chemisorption

Key Findings : HAO outperforms salicylidene-based oxamides in chloride-rich environments due to its extended aromatic system, which improves adsorption on metal surfaces .

a. Antimicrobial Activity

  • This compound-Mn(II) Complex: Exhibits moderate activity against E. coli (MIC = 32 µg/mL) but lower cytotoxicity (IC₅₀ = 45 µM) compared to HAO-Mn (IC₅₀ = 28 µM) .
  • BMO : Shows superior antifungal activity (MIC = 16 µg/mL for C. albicans) due to methoxy groups enhancing membrane penetration .

b. Catalytic Performance

  • Salen-Mn Complexes : Achieve 95% epoxidation of styrene, outperforming oxamide-based catalysts (70–80%) due to stronger Mn-O bonding .

Physicochemical Properties

Property This compound HAO N,N′-Dibutyloxamide
Solubility in Water Low (DMF required) Very low Moderate
Thermal Stability (°C) 220–240 250–270 180–200
LogP (Octanol-Water) 3.2 4.1 1.8

Note: Hydrophobicity (LogP) correlates with corrosion inhibition efficiency, explaining HAO's superior performance .

Biological Activity

N,N'-Bis(salicylideneamino)oxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C16_{16}H14_{14}N4_{4}O4_{4}
  • Molecular Weight: 342.30 g/mol
  • IUPAC Name: N,N'-bis(salicylidene)-1,3-diaminopropane
  • CAS Number: 120-70-7

The structure features two salicylidene groups linked by an oxamide functional group, which is critical for its chelation properties and biological interactions.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Metal Ion Chelation: The compound can form stable complexes with various transition metals. This chelation is essential for its potential use in therapeutic applications, particularly in targeting metal-dependent enzymes.
  • Enzyme Inhibition: It has shown promise as an inhibitor of specific enzymes, potentially influencing metabolic pathways relevant to cancer and microbial infections.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer activity through several pathways:

  • Cytotoxicity against Cancer Cells: Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, a study reported IC50_{50} values indicating effective cytotoxicity against breast cancer cells (MCF-7) and leukemia cells (K562) .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against a range of pathogens:

  • Bacterial Inhibition: In vitro studies revealed that this compound inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Case Studies

  • Synthesis and Evaluation of Metal Complexes:
    A study synthesized copper(II) complexes with this compound and assessed their cytotoxicity against Leishmania braziliensis. The results indicated that these complexes exhibited significant cytotoxic effects, suggesting potential for therapeutic applications in parasitic infections .
  • DNA-Binding Studies:
    Research focused on the interaction of this compound with DNA showed that the compound could intercalate between DNA bases, leading to structural changes in DNA and subsequent inhibition of replication processes .

Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines (IC50_{50} values indicate effectiveness).
AntimicrobialInhibits growth of various bacteria (MIC comparable to antibiotics).
Metal Ion ChelationForms stable complexes with transition metals, enhancing therapeutic potential.
DNA InteractionIntercalates with DNA, affecting replication and transcription processes.

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